molecular formula C11H15N3 B6228250 [1-(1H-indazol-1-yl)propan-2-yl](methyl)amine CAS No. 1458073-79-4

[1-(1H-indazol-1-yl)propan-2-yl](methyl)amine

Cat. No.: B6228250
CAS No.: 1458073-79-4
M. Wt: 189.3
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Description

1-(1H-indazol-1-yl)propan-2-ylamine: is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

CAS No.

1458073-79-4

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Chemistry: In chemistry, 1-(1H-indazol-1-yl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It exhibits various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ylamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

    1H-indazole: A simpler indazole derivative with similar pharmacological properties.

    2H-indazole: Another tautomer of indazole with distinct chemical behavior.

    1H-indazole-3-carboxylic acid: A derivative with a carboxyl group, used in various synthetic applications.

Uniqueness: What sets 1-(1H-indazol-1-yl)propan-2-ylamine apart from these similar compounds is the presence of the propan-2-yl and methylamine groups. These functional groups enhance its pharmacological activity and make it a valuable intermediate in organic synthesis.

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